molecular formula C10H13FN5O7P B12434081 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-

9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-

Cat. No.: B12434081
M. Wt: 365.21 g/mol
InChI Key: GIUYCYHIANZCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Mechanism of Action Fludarabine phosphate, formally named 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-, is a fluorinated purine nucleoside analog with the molecular formula C₁₀H₁₃FN₅O₇P (MW 365.2) . Its structure features a 2-fluorine substitution on the adenine base and a 5'-O-phosphorylated beta-D-arabinofuranosyl sugar (Figure 1) . The compound is a prodrug that undergoes dephosphorylation to 2-fluoro-ara-adenine (F-ara-A), which is subsequently phosphorylated intracellularly to its active triphosphate form (F-ara-ATP). This metabolite inhibits DNA synthesis by interfering with ribonucleotide reductase (RNR) and DNA polymerase α, leading to chain termination during DNA replication .

Clinical Applications Fludarabine phosphate is a cornerstone in treating chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma. Its clinical efficacy stems from selective cytotoxicity toward rapidly dividing lymphocytes, with myelosuppression (neutropenia, thrombocytopenia) as the dose-limiting toxicity .

Properties

IUPAC Name

[5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUYCYHIANZCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860982
Record name 2-Fluoro-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75607-67-9
Record name fludarabine phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

The synthesis of 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)- involves several steps:

    Glycosylation: The attachment of the arabinofuranosyl moiety to the purine base.

    Phosphorylation: The addition of a phosphate group to the sugar moiety.

Industrial production methods typically involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)- has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying nucleotide analogs and their reactions.

    Biology: Investigated for its effects on cellular processes and DNA synthesis.

    Medicine: Primarily used in the treatment of chronic lymphocytic leukemia and other hematological malignancies.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The compound exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to fludarabine, which is then taken up by cells and phosphorylated to its active triphosphate form. This active form inhibits ribonucleotide reductase and DNA polymerase, leading to the termination of DNA chain elongation and apoptosis of cancer cells .

Comparison with Similar Compounds

Key Findings :

  • Fludarabine’s 2-fluoro substitution confers enhanced metabolic stability and ~4-fold greater potency in RNR inhibition compared to Ara-A .
  • Ara-A’s rapid deamination limits its utility in cancer therapy, necessitating co-administration with adenosine deaminase inhibitors .

Comparison with Clofarabine (2-Chloro-2′-fluoro-ara-adenine)

Parameter Fludarabine Phosphate Clofarabine
Substituents 2-fluorine, arabinose-5′-phosphate 2-chloro, 2′-fluoro, arabinose
Target Enzymes RNR, DNA polymerase α RNR, DNA polymerases α/β, terminal deoxynucleotidyl transferase
Toxicity Profile Myelosuppression, neurotoxicity Hepatotoxicity, capillary leak syndrome
Therapeutic Indications CLL, lymphoma Pediatric acute lymphoblastic leukemia

Key Findings :

  • Clofarabine’s dual halogenation (Cl, F) enhances DNA incorporation efficiency but broadens toxicity risks .
  • Fludarabine exhibits lower cross-resistance with alkylating agents compared to Clofarabine in CLL models .

Comparison with 2′-Deoxy-2′-fluoro-ara-cytidine (Gemcitabine)

Parameter Fludarabine Phosphate Gemcitabine
Base Structure Adenine derivative Cytidine derivative
Primary Target DNA synthesis inhibition RNR, DNA chain termination
Metabolite F-ara-ATP dFdCTP (gemcitabine triphosphate)
IC₅₀ for RNR 0.3 μM 0.04 μM (dFdCDP)
Clinical Use Hematologic malignancies Pancreatic, breast cancer

Key Findings :

  • Gemcitabine’s difluorinated cytosine backbone achieves 10-fold higher RNR inhibition but lacks selectivity for lymphoid cells .
  • Fludarabine’s lymphocyte-specific toxicity is attributed to preferential uptake via nucleoside transporters in B-cells .

Pharmacokinetic and Pharmacodynamic Distinctions

Metabolic Activation and Half-Life

Compound Plasma Half-Life (t₁/₂) Active Triphosphate (t₁/₂ in cells)
Fludarabine Phosphate 1.3–2.2 hours 2.9 hours (P388 leukemia cells)
Ara-A 0.5 hours <1 hour
Clofarabine 5.2 hours 24 hours

Implications :

  • Fludarabine’s prolonged intracellular triphosphate retention correlates with sustained DNA synthesis inhibition in tumor cells .
  • Clofarabine’s extended half-life increases risk of cumulative toxicity .

Enzyme Affinity and Selectivity

Compound DNA Polymerase α (Ki, μM) HSV DNA Polymerase (Ki, μM)
Fludarabine Triphosphate 1.2 0.048
Ara-A Triphosphate 1.5 0.060
Gemcitabine Triphosphate N/A 0.04

Key Insight :

    Biological Activity

    9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-beta-D-arabinofuranosyl)-, commonly known as a purine nucleoside analog, has garnered significant attention due to its potential therapeutic applications in oncology. This compound is characterized by a fluorine atom at the 2-position of the purine ring and a phosphono-beta-D-arabinofuranosyl group at the 9-position, which enhances its biological activity compared to other nucleoside analogs.

    The molecular formula of this compound is C10H13FN5O7PC_{10}H_{13}FN_{5}O_{7}P, with a molecular weight of approximately 365.21 g/mol. Its structure is pivotal for its mechanism of action, which involves inhibition of DNA synthesis.

    The primary mechanism through which 9H-Purin-6-amine exerts its biological effects involves its rapid dephosphorylation to fludarabine, an active metabolite. This metabolite is subsequently phosphorylated to its triphosphate form within cells, leading to the inhibition of crucial enzymes such as ribonucleotide reductase and DNA polymerase. This inhibition results in:

    • Termination of DNA chain elongation
    • Induction of apoptosis in cancer cells

    These actions make it a valuable candidate for treating hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and other cancers.

    In Vitro Studies

    In vitro studies have shown that 9H-Purin-6-amine significantly inhibits cell proliferation in various cancer cell lines. The compound's efficacy is attributed to its ability to interfere with cellular processes involved in DNA replication and repair.

    In Vivo Studies

    Animal studies have demonstrated that the compound exhibits cytotoxicity against tumors. For instance, research involving mice inoculated with P388 leukemia cells indicated that treatment with this compound led to a notable increase in lifespan compared to untreated controls .

    Comparative Analysis with Similar Compounds

    A comparative analysis highlights the unique characteristics and advantages of 9H-Purin-6-amine over other nucleoside analogs:

    Compound NameStructure SimilarityUnique Features
    VidarabineAntiviral compound similar structure but lacks fluorineEffective against viral infections
    CytarabineNucleoside analog used in leukemia treatmentDifferent sugar moiety
    CladribinePurine analog with antineoplastic propertiesUnique mechanism targeting lymphocytes

    The presence of fluorine in 9H-Purin-6-amine contributes to enhanced stability and efficacy compared to these alternatives, making it a promising candidate for further research and clinical application.

    Case Studies

    Several case studies have documented the therapeutic potential of 9H-Purin-6-amine:

    • Chronic Lymphocytic Leukemia : Patients treated with fludarabine (the active form) showed improved response rates compared to traditional therapies.
    • Combination Therapies : Studies suggest that combining this compound with other agents may enhance therapeutic outcomes by targeting multiple pathways involved in cancer cell survival.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.